Ethyl 2-amino-4,6-dimethoxybenzoate

Lipophilicity Drug Design Physicochemical Properties

This ethyl ester building block delivers superior lipophilicity (logP 2.449) versus the methyl ester (logP 1.65) and carboxylic acid (logP 0.72) analogs, making it the optimal choice for CNS-targeted programs where passive membrane diffusion governs bioavailability. Its masked carboxylic acid functionality enables multi-step synthetic routes without premature deprotection—critical for convergent kinase inhibitor and heterocyclic scaffold assembly. The 61–63°C melting point ensures facile ambient-temperature handling and streamlined purification workflows. Supplied as a powder with consistent purity, this intermediate outperforms generic ester alternatives in reproducibility and yield. Choose this specific ester when synthetic precision and differentiated physicochemical properties directly impact your program's success.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 1183295-84-2
Cat. No. B1530237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4,6-dimethoxybenzoate
CAS1183295-84-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1OC)OC)N
InChIInChI=1S/C11H15NO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4,12H2,1-3H3
InChIKeyAUIQKMFLSLZUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2): Key Physicochemical and Structural Properties for Research Procurement


Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2) is a benzoate ester building block characterized by an ethyl ester moiety, two methoxy groups at the 4- and 6-positions, and a primary amino group at the 2-position . It has a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . The compound is typically supplied as a powder with a purity of 95% and has a reported melting point of 61–63°C [1]. Its computed logP is 2.449, indicating moderate lipophilicity, and it possesses a topological polar surface area (TPSA) of 70.78 Ų [2]. This structural profile makes it a versatile intermediate for medicinal chemistry and organic synthesis applications.

Why Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2) Cannot Be Replaced by Generic Analogs


In-class analogs of ethyl 2-amino-4,6-dimethoxybenzoate, such as the corresponding methyl ester or the free carboxylic acid, exhibit significantly different physicochemical properties that directly impact solubility, permeability, and synthetic utility. For example, the ethyl ester's lipophilicity (logP 2.449) [1] is substantially higher than that of the methyl ester (logP 1.65) [2] and the carboxylic acid (logP 0.72) [3], which alters its behavior in partitioning, membrane penetration, and reaction media. Furthermore, the ethyl ester's distinct melting point and reactivity profile (e.g., hydrolysis rate) differ from these analogs, meaning that a generic substitution would yield non-equivalent experimental outcomes, particularly in multi-step syntheses where precise control over protecting group strategy and intermediate stability is paramount.

Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2): Quantitative Evidence for Selection Over Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester and Carboxylic Acid

Ethyl 2-amino-4,6-dimethoxybenzoate exhibits a significantly higher computed logP value of 2.449 compared to its methyl ester analog (logP 1.65) and the free carboxylic acid (logP 0.72) [1] [2] [3]. This represents a 0.8 log unit increase over the methyl ester and a 1.7 log unit increase over the carboxylic acid, corresponding to approximately 6-fold and 50-fold higher lipophilicity, respectively. This difference directly influences compound behavior in biological assays and synthetic transformations where hydrophobic interactions or phase transfer are critical.

Lipophilicity Drug Design Physicochemical Properties

Thermal Stability and Physical Form: Ethyl Ester vs. Carboxylic Acid

Ethyl 2-amino-4,6-dimethoxybenzoate has a reported melting point of 61–63°C [1], which is significantly lower than that of its carboxylic acid analog (120–125°C) [2]. The lower melting point of the ethyl ester indicates a less stable crystal lattice and may correlate with higher solubility in organic solvents at ambient temperatures, while the carboxylic acid's higher melting point reflects stronger intermolecular hydrogen bonding and potentially different handling and storage requirements.

Thermal Stability Solid-State Properties Handling

Synthetic Versatility: Ester Hydrolysis for Controlled Carboxylic Acid Release

Ethyl 2-amino-4,6-dimethoxybenzoate serves as a masked form of 2-amino-4,6-dimethoxybenzoic acid. The ethyl ester group can be selectively hydrolyzed under basic or acidic conditions to yield the free carboxylic acid . This property allows researchers to introduce the carboxylic acid functionality at a late stage in a synthetic sequence, avoiding compatibility issues with earlier steps. In contrast, the free carboxylic acid may require protection or may be incompatible with certain reaction conditions (e.g., strong nucleophiles or bases) due to its acidic proton and potential for salt formation. While the methyl ester analog (Methyl 2-amino-4,6-dimethoxybenzoate) offers a similar masking strategy, the ethyl ester's different steric and electronic properties can lead to altered reaction kinetics and selectivity in subsequent transformations .

Synthetic Intermediate Protecting Group Strategy Prodrug Design

Optimal Research and Industrial Applications for Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

When designing analogs requiring improved cellular uptake or blood-brain barrier penetration, the ethyl ester's higher logP (2.449) [1] compared to the methyl ester (logP 1.65) [2] makes it a superior starting material. This property is particularly valuable in early-stage drug discovery for central nervous system (CNS) targets or for compounds intended for oral administration where passive diffusion is a key determinant of bioavailability.

Organic Synthesis: Late-Stage Carboxylic Acid Introduction

As a masked carboxylic acid equivalent, ethyl 2-amino-4,6-dimethoxybenzoate is ideal for multi-step synthetic routes where a free acid moiety would interfere with earlier transformations . The ethyl ester can be carried through multiple steps and then hydrolyzed under controlled conditions to reveal the carboxylic acid, enabling convergent and efficient synthesis of complex molecules such as kinase inhibitors or heterocyclic scaffolds.

Chemical Biology: Probe Development with Tuned Lipophilicity

The ethyl ester's intermediate lipophilicity (logP 2.449) [1] positions it between the more polar carboxylic acid and more lipophilic analogs, allowing for fine-tuning of physicochemical properties in chemical probe development. This can be critical for optimizing target engagement, reducing non-specific binding, and improving assay compatibility in cellular and biochemical studies.

Process Chemistry: Solubility and Handling Advantages

The lower melting point (61–63°C) [3] of the ethyl ester compared to the carboxylic acid (120–125°C) [4] suggests improved solubility in organic solvents at ambient temperatures, which can streamline large-scale reactions and purifications. This property reduces the need for heating and facilitates easier handling during manufacturing processes.

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